molecular formula C11H8O4 B12119160 4-Acetyl-1H-2-benzopyran-1,3(4H)-dione CAS No. 2848-28-4

4-Acetyl-1H-2-benzopyran-1,3(4H)-dione

Cat. No.: B12119160
CAS No.: 2848-28-4
M. Wt: 204.18 g/mol
InChI Key: MECJTMNEUMDNBD-UHFFFAOYSA-N
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Description

1H-2-Benzopyran-1,3(4H)-dione, 4-acetyl- is a chemical compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-2-Benzopyran-1,3(4H)-dione, 4-acetyl- typically involves the acetylation of 1H-2-Benzopyran-1,3(4H)-dione. This can be achieved through various methods, including:

    Friedel-Crafts Acylation: Using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Acetylation with Acetic Anhydride: In the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-2-Benzopyran-1,3(4H)-dione, 4-acetyl- can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones.

    Reduction: Can be reduced to form hydroxy derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Using halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of halogenated or substituted benzopyran derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-1,3(4H)-dione, 4-acetyl- involves its interaction with specific molecular targets and pathways. It may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    Receptor Binding: Binding to receptors and modulating their activity.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1H-2-Benzopyran-1,3(4H)-dione: The parent compound without the acetyl group.

    4-Hydroxy-1H-2-Benzopyran-1,3(4H)-dione: A hydroxy derivative.

    4-Methyl-1H-2-Benzopyran-1,3(4H)-dione: A methyl derivative.

Uniqueness

1H-2-Benzopyran-1,3(4H)-dione, 4-acetyl- is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

2848-28-4

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

4-acetyl-4H-isochromene-1,3-dione

InChI

InChI=1S/C11H8O4/c1-6(12)9-7-4-2-3-5-8(7)10(13)15-11(9)14/h2-5,9H,1H3

InChI Key

MECJTMNEUMDNBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C2=CC=CC=C2C(=O)OC1=O

Origin of Product

United States

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